1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant pharmacological properties, particularly in the field of cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Known for its long-acting effects in the treatment of hypertension.
Uniqueness
1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
1-O-benzyl 6-O-methyl 6-(trifluoromethyl)-2,5-dihydropyridine-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-23-13(21)15(16(17,18)19)9-5-6-10-20(15)14(22)24-11-12-7-3-2-4-8-12/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOITTDPLKJXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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